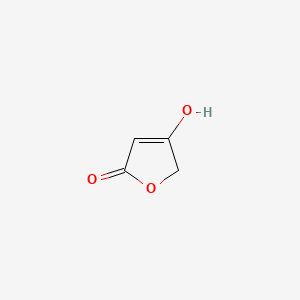

4-羟基呋喃-2(5H)-酮

描述

Synthesis Analysis

The synthesis of 4-Hydroxyfuran-2(5H)-one and its derivatives involves several reactions. The most promising and environmentally friendly methods are the preparation of 2(5H)-furanone and 5-hydroxy-2(5H)-furanone based on the reactions of commercially available furfural with hydrogen peroxide under various conditions . For furanones, a number of reactions of nucleophilic and conjugated addition, Diels–Alder reaction, aldol condensation with carbonyl compounds, hydrogenation, Michael reactions and photochemical processes have been widely reported .Chemical Reactions Analysis

4-Hydroxyfuran-2(5H)-one is highly reactive, which makes it possible to synthesize promising reagents for organic synthesis on their basis, including the production of biologically active substances . Some reactions of furanones turned out to be not or insufficiently considered. For 2(5H)-furanone, these are oxidation and 1,3-dipolar cycloaddition, direct arylation, reactions with enamines, CH-acids, and amines. For 5-hydroxy-2(5H)-furanone, these are condensation and oligomerization, tautomerization, and electrochemical reactions .Physical And Chemical Properties Analysis

4-Hydroxyfuran-2(5H)-one has a molecular weight of 100.07 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 46.5 Ų . The heavy atom count is 7 .科学研究应用

合成技术

4-羟基呋喃-2(5H)-酮是通过各种方法合成的,这些方法对有机化学研究有重要贡献。Ma、Wu和Shi(2004年)通过顺序卤代内酯化-羟化反应展示了4-卤代-5-羟基呋喃-2(5H)-酮的高效合成方法,这对于复杂有机化合物的研究至关重要(Ma, Wu, & Shi, 2004)。同样,Riguet(2011年)探索了吲哚与5-羟基呋喃-2(5H)-酮的对映选择性Friedel-Crafts烷基化反应,为手性γ-内酯和γ-内酰胺提供了一条途径(Riguet, 2011)。

生物活性和应用

Kim等人(2009年)强调了γ-羟基丁烯内酮的重要性,这是一类包括5-羟基呋喃-2(5H)-酮在内的化合物,具有广泛的生物活性,如抗突变、杀菌剂、抗肿瘤药物等(Kim等人,2009年)。该化合物的合成方法对于制备生理活性化合物至关重要。

化学性质和反应

Fedoseev和Belikov(2018年)在一篇微评论中讨论了5-羟基呋喃-2(5H)-酮衍生物及其合成方法,重点介绍了2-酮羧酸和其他合成修饰的转化(Fedoseev & Belikov, 2018)。Kovač等人(1973年)探讨了溶液中3,4-二取代的5-羟基呋喃-2(5H)-酮的强自组装作用,这对于了解该化合物在各种化学环境中的行为具有重要意义(Kovač等人,1973年)。

杀虫和抗菌性能

王贤豪等人(2019年)合成了新型的5-烷氧基呋喃-2(5H)-酮衍生物,并评估了它们的杀虫活性,为在害虫控制中的潜在应用提供了见解(Wang Xianhao et al., 2019)。肖等人(2011年)专注于4-烷氧基-3-芳基呋喃-2(5H)-酮作为酪氨酰-tRNA合成酶抑制剂,有助于开发新的抗菌剂(Xiao et al., 2011)。

安全和危害

4-Hydroxyfuran-2(5H)-one can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

属性

IUPAC Name |

3-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c5-3-1-4(6)7-2-3/h1,5H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQBAGOECGRTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202442 | |

| Record name | 4-Hydroxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-57-1 | |

| Record name | 4-Hydroxy-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyfuran-2(5H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyfuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 4-Hydroxyfuran-2(5H)-one and how is it characterized?

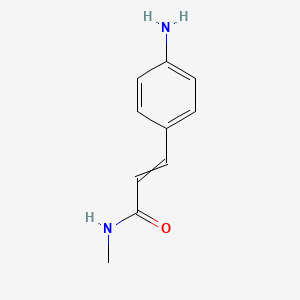

A1: 4-Hydroxyfuran-2(5H)-one, also known as tetronic acid, is a heterocyclic organic compound with a butyrolactone core, specifically a furan-2(5H)-one ring. [, ] Its molecular formula is C4H4O3. [] The structure is characterized by a double bond within the lactone ring and a hydroxyl group at the 4-position. Structural characterization is typically achieved through spectroscopic techniques like NMR and single-crystal X-ray diffraction, which reveals bond lengths, angles, and intermolecular interactions like hydrogen bonding. [, , , ] For example, in the crystal structure of 3-chloro-4-hydroxyfuran-2(5H)-one, molecules are linked via O—H⋯O hydrogen bonds. []

Q2: What is the significance of the stereochemistry of the double bond in the lactone ring of 4-Hydroxyfuran-2(5H)-one derivatives?

A2: The stereochemistry of the double bond in the lactone ring significantly influences the overall conformation and potential biological activity of 4-Hydroxyfuran-2(5H)-one derivatives. For instance, in the crystal structure of 3-(4-fluorophenyl)-4-hydroxyfuran-2(5H)-one, the double bond adopts an (E)-configuration. This configuration, along with the dihedral angle between the butyrolactone and the phenyl ring, influences the molecule's spatial arrangement and interactions with potential biological targets. []

Q3: How can the structure of 4-Hydroxyfuran-2(5H)-one be modified for potential pharmaceutical applications?

A3: Modifications to the 4-Hydroxyfuran-2(5H)-one core structure can be used to explore Structure-Activity Relationships (SAR) and potentially enhance its biological activity. For instance, introducing various substituents at the 3- and 5-positions of the ring can alter its physicochemical properties and interactions with biological targets. One example is the synthesis of 5-(2-aminoethyl)-4-hydroxyfuran-2(5H)-one, a conformationally restricted analogue of the neurotransmitter GABA, by reducing the corresponding 5-(2-aminoethylidene) derivative. [] This example highlights how structural modifications can lead to compounds with potential therapeutic applications.

Q4: Are there any known biological activities associated with 4-Hydroxyfuran-2(5H)-one or its derivatives?

A4: Yes, 4-Hydroxyfuran-2(5H)-one derivatives, particularly those with a butyrolactone core, have shown diverse biological activities, including antitumor and anti-inflammatory effects. [] Some derivatives, like butalactin, have displayed moderate antibacterial activity against Gram-positive bacteria. [] Further research has led to the development of 5-alkoxy-4-aminofuran-2(5H)-one derivatives with promising antibacterial activity against multidrug-resistant Staphylococcus aureus. []

Q5: What synthetic routes are commonly used to obtain 4-Hydroxyfuran-2(5H)-one and its derivatives?

A5: Various synthetic strategies have been developed to access 4-Hydroxyfuran-2(5H)-one and its derivatives. One approach involves the synthesis of thiono and dithio lactone analogues from tetronic acid and thiolotetronic acid, offering versatility in generating diverse analogues for pharmaceutical exploration. [] Another method utilizes the reduction of enaminones, such as those derived from 2-(substituted amino)fumaric esters, to yield 4-Hydroxyfuran-2(5H)-one analogues. [] These synthetic routes showcase the versatility in preparing this class of compounds, allowing for the exploration of their chemical space and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Pyridinyloxy)methyl]piperidine hydrochloride](/img/structure/B1395491.png)

![3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1395492.png)

![3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1395494.png)

![3-[2-(Tert-butyl)phenoxy]azetidine](/img/structure/B1395495.png)

![3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395498.png)

![3-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395499.png)

![3-[(4-Methoxybenzyl)oxy]piperidine](/img/structure/B1395508.png)

![3-[2-(Sec-butyl)phenoxy]azetidine](/img/structure/B1395509.png)

![3-[4-(Tert-butyl)-2-chlorophenoxy]azetidine](/img/structure/B1395511.png)

![3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395513.png)